5-(3,4-Dimethoxyphenyl)-2-methoxypyridine
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Overview
Description
5-(3,4-Dimethoxyphenyl)-2-methoxypyridine, also known as O-Desmethyltramadol (ODT) or M1, is a synthetic opioid analgesic. It is a metabolite of the widely used pain medication tramadol. ODT has been found to be a potent agonist of the μ-opioid receptor and has been the subject of scientific research due to its potential therapeutic uses.
Mechanism Of Action
ODT exerts its analgesic effects by binding to the μ-opioid receptor in the central nervous system. This binding activates the receptor, which leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical And Physiological Effects
ODT has been found to have similar biochemical and physiological effects to other opioids. It can cause respiratory depression, sedation, and euphoria. ODT has also been found to have antitussive effects, which makes it a potential treatment for cough.
Advantages And Limitations For Lab Experiments
ODT has several advantages for use in laboratory experiments. It is a potent and selective agonist of the μ-opioid receptor, which makes it a useful tool for studying the receptor's function. ODT is also relatively stable and easy to synthesize, which makes it a cost-effective research tool.
However, there are also limitations to the use of ODT in laboratory experiments. Its potency and selectivity for the μ-opioid receptor can make it difficult to study the effects of other opioid receptors. ODT can also have unpredictable effects on different cell types, which can complicate experimental results.
Future Directions
There are several potential future directions for research on ODT. One area of interest is the development of new pain medications that are based on ODT's structure and mechanism of action. Another area of interest is the study of ODT's effects on different cell types and its potential use in treating other conditions, such as cough and depression.
Conclusion:
In conclusion, 5-(3,4-Dimethoxyphenyl)-2-methoxypyridineramadol (ODT) is a synthetic opioid analgesic that has been the subject of scientific research due to its potential therapeutic uses. It is a potent agonist of the μ-opioid receptor and has been found to have antinociceptive effects. ODT has several advantages for use in laboratory experiments, but there are also limitations to its use. There are several potential future directions for research on ODT, including the development of new pain medications and the study of its effects on different cell types.
Scientific Research Applications
ODT has been studied extensively for its potential therapeutic uses. It has been found to be a potent analgesic, with a higher affinity for the μ-opioid receptor than tramadol. ODT has also been found to have antinociceptive effects, which makes it a potential treatment for chronic pain.
properties
CAS RN |
146535-81-1 |
---|---|
Product Name |
5-(3,4-Dimethoxyphenyl)-2-methoxypyridine |
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-(3,4-dimethoxyphenyl)-2-methoxypyridine |
InChI |
InChI=1S/C14H15NO3/c1-16-12-6-4-10(8-13(12)17-2)11-5-7-14(18-3)15-9-11/h4-9H,1-3H3 |
InChI Key |
JYJGKKWMSPEHAU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)OC)OC |
synonyms |
2-Methoxy-5-(3,4-dimethoxyphenyl)pyridine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.